molecular formula C13H19ClFN5 B12231071 5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12231071
M. Wt: 299.77 g/mol
InChI Key: ISERUBOFDZUGKQ-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine hydrochloride is a pyrazole-based amine hydrochloride salt characterized by:

  • A cyclopropyl substituent at the 5-position of the pyrazole ring.
  • A fluorinated pyrazole moiety (5-fluoro-1,3-dimethylpyrazole) linked via a methylene bridge to the amine group.
  • A hydrochloride salt form, enhancing aqueous solubility and stability.

The fluorine atom and cyclopropyl group are critical for optimizing electronic properties and conformational stability .

Properties

Molecular Formula

C13H19ClFN5

Molecular Weight

299.77 g/mol

IUPAC Name

5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H18FN5.ClH/c1-8-10(13(14)19(3)16-8)7-15-12-6-11(9-4-5-9)17-18(12)2;/h6,9,15H,4-5,7H2,1-3H3;1H

InChI Key

ISERUBOFDZUGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNC2=CC(=NN2C)C3CC3)F)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl and fluorinated groups. Common reagents used in these reactions include hydrazines, alkyl halides, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound. Safety protocols and environmental considerations are also critical in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives can exhibit anticancer properties. The mechanisms may involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, compounds similar to 5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine have been shown to disrupt protein-protein interactions (PPIs) involved in tumor growth and metastasis .

2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Pyrazole derivatives often modulate inflammatory pathways by inhibiting cyclooxygenase enzymes or other pro-inflammatory mediators. This could be beneficial in treating conditions such as arthritis or other inflammatory disorders .

3. Antimicrobial Properties
Another area of interest is the antimicrobial activity exhibited by pyrazole compounds. They may target bacterial enzymes or disrupt cellular processes, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives like 5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine. Studies have shown that variations in substituents on the pyrazole ring can significantly affect biological activity and selectivity against various targets .

Substituent Effect on Activity Comments
MethylIncreases potencyEnhances binding affinity
FluorineImproves metabolic stabilityReduces clearance in vivo
CyclopropylModulates receptor interactionInfluences pharmacokinetics

Case Studies

Several studies have explored the applications of similar compounds:

  • Inhibition of BCL6 Function
    A study demonstrated that certain pyrazole derivatives could effectively inhibit BCL6, a protein implicated in various cancers. This inhibition was achieved through disruption of its interaction with co-repressors, showcasing the potential for therapeutic applications in hematological malignancies .
  • ADAMTS7 Inhibition
    Another research effort focused on the inhibition of ADAMTS7, an enzyme linked to cardiovascular diseases. The pyrazole moiety was found to provide a favorable balance between potency and selectivity, highlighting its therapeutic promise in treating atherogenesis and restenosis .
  • Broad-Spectrum Antimicrobial Activity
    Compounds structurally related to 5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine have shown broad-spectrum antimicrobial activity in vitro, suggesting their potential use in developing new antibiotics against resistant strains .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The table below compares substituents and core motifs of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Unique Features Reference
Target Compound (Hydrochloride) Bis-pyrazole - 5-Cyclopropyl
- 5-Fluoro-1,3-dimethylpyrazole
- Hydrochloride salt
Enhanced solubility via salt formation
5-Chloro-pyrazole-4-carboxamides (3a–3e) Pyrazole-carboxamide - 5-Chloro
- 4-Cyano-aryl pyrazole
- Aryl groups
Carboxamide linkage; chloro substitution
1-(Pyrimidin-2-yl)cyclopropanamine () Cyclopropanamine - Pyrimidinyl
- Cyclopropane ring
Cyclopropane-amino conjugation
4-Chloro-pyrazole sulfonyl chlorides () Pyrazole-sulfonyl - 4-Chloro
- Sulfonyl chloride
- Isopropyl/methyl groups
Reactive sulfonyl chloride functionality

Key Observations :

  • The fluorine atom in the target compound may improve metabolic stability compared to chloro-substituted analogs (e.g., 3a–3e) due to reduced susceptibility to oxidative degradation .
  • The hydrochloride salt differentiates it from neutral carboxamide derivatives (3a–3e) and sulfonyl chlorides (), likely improving bioavailability.

Physicochemical Properties

Property Target Compound (Inferred) 5-Chloro-carboxamides (3a–3e) Cyclopropanamine Derivatives ()
Molecular Weight ~350–370 g/mol (estimated) 403.1–437.1 g/mol ~280–320 g/mol (estimated)
Melting Point Likely >150°C (salt stability) 123–183°C Not reported
Solubility High in polar solvents (salt form) Low aqueous solubility (neutral carboxamide) Moderate (amine salts)
Lipophilicity (LogP) ~2.5–3.5 (fluoro + cyclopropyl) ~3.0–3.8 (chloro + aryl) ~1.5–2.5 (polar pyrimidine)

Analysis :

  • The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral carboxamides (3a–3e), which require DMF for synthesis .
  • Fluorine reduces LogP compared to chloro analogs but may improve membrane permeability via electronegative effects.

Biological Activity

5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine; hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H19ClFN5 and a molecular weight of 299.77 g/mol. It features a cyclopropyl group, a fluorinated pyrazole moiety, and an amine functional group, which contribute to its unique properties and potential biological activities.

Key Features

FeatureDescription
Molecular Formula C13H19ClFN5
Molecular Weight 299.77 g/mol
Functional Groups Cyclopropyl, Fluorinated Pyrazole, Amine
CAS Number 1856075-79-0

Pharmacological Profile

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Compounds in this class have shown efficacy in reducing inflammation.
  • Antimicrobial : Many pyrazole derivatives possess antimicrobial properties against various pathogens.
  • Anticancer : Some studies suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

The specific mechanisms of action for 5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in disease pathways.
  • Receptor Modulation : Interacting with receptors to alter cellular signaling pathways.

Case Studies

  • Anti-HIV Activity : A study on similar pyrazole compounds demonstrated promising anti-HIV activity with effective concentrations (EC50) ranging from 0.0038 to 0.4759 μmol/L. This suggests that the compound may exhibit similar antiviral properties .
  • In Vitro Studies : In vitro evaluations of related pyrazole derivatives have shown significant inhibition of cancer cell lines, indicating potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives indicates that modifications at specific positions on the pyrazole ring can enhance biological activity. For example:

  • Substituting aryl groups at the C5′ position has been linked to increased anti-HIV activity.
  • The presence of fluorine atoms often correlates with enhanced potency due to increased lipophilicity and receptor binding affinity.

Synthesis

The synthesis of 5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Cyclization reactions using hydrazine derivatives and 1,3-diketones.
  • Fluorination : Introduction of fluorine using reagents like Selectfluor.
  • Cyclopropanation : Employing diazo compounds and transition metal catalysts to attach the cyclopropyl group.
  • Methylation : Using methylating agents like methyl iodide to introduce methyl groups .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis of pyrazole derivatives typically involves nucleophilic substitution or cyclization reactions. For example, a two-step procedure may include:

  • Step 1 : Reacting a halogenated pyrazole precursor (e.g., 5-fluoro-1,3-dimethylpyrazole-4-methanol) with a cyclopropylamine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the amine linkage .
  • Step 2 : Hydrochloride salt formation via acidification (e.g., HCl in dichloromethane) .
    To improve yields (e.g., from 17.9% in a reported procedure ):
  • Optimize stoichiometry (e.g., excess cyclopropanamine).
  • Use alternative catalysts (e.g., CuBr for Buchwald-Hartwig coupling) .
  • Explore microwave-assisted synthesis to reduce reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Critical characterization methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and cyclopropane integration. For example, cyclopropyl protons typically resonate at δ 0.5–1.5 ppm, while pyrazole methyl groups appear at δ 2.0–2.5 ppm .
  • HRMS (ESI) : To verify molecular weight (e.g., [M+H]⁺ at m/z 215) .
  • IR Spectroscopy : To detect NH stretches (~3298 cm⁻¹) and HCl salt formation (broad O-H/N-H stretches) .

Q. What are the solubility and stability profiles under different conditions?

While direct data is limited, analogous pyrazole hydrochlorides exhibit:

  • Solubility : High in polar aprotic solvents (DMF, DMSO) but limited in water. Test via saturation shake-flask method .
  • Stability : Degrade under prolonged light exposure. Store at 2–8°C in amber vials with desiccants. Monitor stability via HPLC at 0, 1, and 3 months .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., DCM).
  • Spill Management : Neutralize HCl residues with sodium bicarbonate .

Q. How can researchers confirm the molecular structure using analytical methods?

  • X-ray crystallography : Resolve cyclopropane and pyrazole ring geometry.
  • 2D NMR (COSY, HSQC) : Assign proton-proton and carbon-proton correlations, particularly for overlapping signals in the pyrazole region .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives or optimizing reactions?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For example, simulate cyclopropane ring formation to predict steric hindrance .
  • Machine Learning : Train models on existing pyrazole reaction data to predict optimal solvents/catalysts (e.g., ICReDD’s reaction design platform) .

Q. How can low yields in the Buchwald-Hartwig coupling step be addressed?

A reported yield of 17.9% suggests:

  • Catalyst Screening : Test Pd(OAc)₂/XPhos or NiCl₂(dme) for improved turnover.
  • Solvent Effects : Replace DMSO with toluene to reduce side reactions.
  • Temperature Gradients : Perform kinetic studies between 35–80°C to identify optimal conditions.

Q. How to resolve contradictions in spectral data across studies?

  • Reproducibility : Replicate synthesis and characterization under identical conditions.
  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted starting materials).
  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) .

Q. What are the key challenges in scaling up the synthesis?

  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane gradients) .
  • Process Control : Implement inline PAT (Process Analytical Technology) to monitor reaction progress via FTIR .
  • Waste Management : Optimize solvent recovery (e.g., DMF distillation) .

Q. How can comparative studies with analogous compounds enhance understanding of structure-activity relationships?

  • Bioactivity Assays : Test against targets (e.g., kinase inhibitors) and compare with 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride .
  • Thermodynamic Studies : Measure binding affinity (e.g., ITC) to correlate cyclopropane rigidity with target interaction .

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